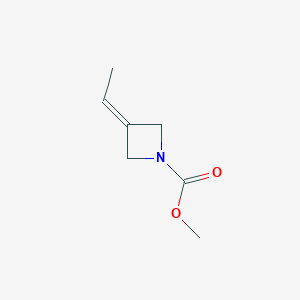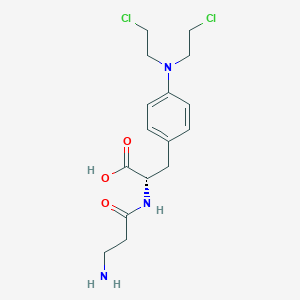![molecular formula C20H25N8O6P B040761 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid CAS No. 113811-44-2](/img/structure/B40761.png)
2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid, also known as Folic acid-based Antimetabolite, is a synthetic compound that has been widely studied for its potential therapeutic applications in various diseases. This compound is a derivative of folic acid and has been shown to have significant biological activity in preclinical studies.
Mechanism of Action
The mechanism of action of 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid is complex and involves several pathways. The compound acts as a folate antagonist and inhibits the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of DNA and RNA. This inhibition leads to the depletion of intracellular folate levels, which ultimately results in the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid are diverse. The compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It also has immunomodulatory effects by regulating the activity of immune cells, such as T cells and B cells. Moreover, the compound has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid in lab experiments are its broad spectrum of biological activity, its ability to inhibit cell proliferation and induce apoptosis, and its anti-inflammatory and immunomodulatory effects. However, the limitations of using this compound in lab experiments include its complex synthetic process, its potential toxicity, and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the research on 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid. One direction is to investigate its potential therapeutic applications in specific diseases, such as cancer and autoimmune disorders. Another direction is to develop more efficient and cost-effective synthetic methods for the compound. Furthermore, the compound's potential toxicity and limited solubility in aqueous solutions can be addressed by developing new formulations and delivery methods.
Synthesis Methods
The synthesis of 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid involves the reaction of folic acid with a phosphonate group and a hexanoic acid moiety. The synthetic process is complex and involves several steps, including protection and deprotection of functional groups, coupling reactions, and purification steps.
Scientific Research Applications
The scientific research application of 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid is extensive. It has been studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases. The compound has been shown to have a broad spectrum of biological activity, including anti-proliferative, anti-inflammatory, and immunomodulatory effects.
properties
CAS RN |
113811-44-2 |
|---|---|
Product Name |
2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid |
Molecular Formula |
C20H25N8O6P |
Molecular Weight |
504.4 g/mol |
IUPAC Name |
2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid |
InChI |
InChI=1S/C20H25N8O6P/c21-16-15-17(28-20(22)27-16)24-10-13(25-15)9-23-12-6-4-11(5-7-12)18(29)26-14(19(30)31)3-1-2-8-35(32,33)34/h4-7,10,14,23H,1-3,8-9H2,(H,26,29)(H,30,31)(H2,32,33,34)(H4,21,22,24,27,28) |
InChI Key |
QDNOMSXKUKXOBE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCCCP(=O)(O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCCCP(=O)(O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
synonyms |
2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphon o-hexanoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




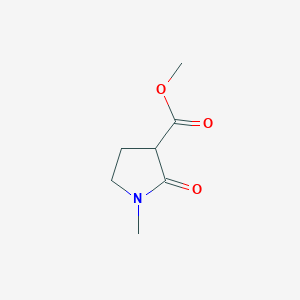
![3-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propyl-ethoxyphosphinic acid](/img/structure/B40680.png)
![N-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]benzamide](/img/structure/B40685.png)
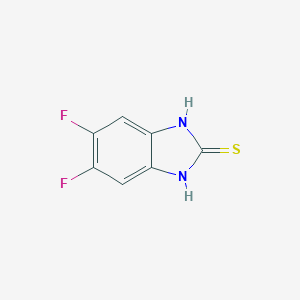

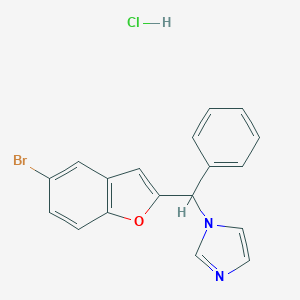
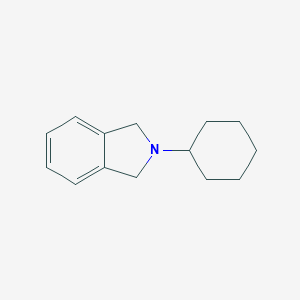
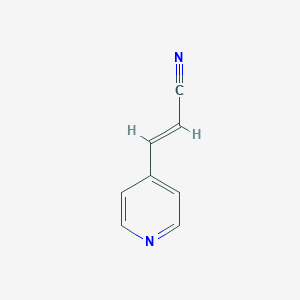
![1,4-Dioxaspiro[4.5]decane-8-acetonitrile](/img/structure/B40698.png)
